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Compound of Interest

Compound Name: 5-Bromo-3,7-dimethyl-1H-indazole

Cat. No.: B1523633 Get Quote

CAS Number: 1031417-71-6

Abstract
This technical guide provides a comprehensive overview of 5-Bromo-3,7-dimethyl-1H-
indazole, a heterocyclic building block of significant interest in medicinal chemistry and drug

discovery. While specific experimental data and protocols for this exact molecule are not

extensively detailed in publicly accessible literature, this document, based on established

principles of organic synthesis and the known chemistry of related indazole derivatives, offers a

robust framework for its synthesis, characterization, and potential applications. We will delve

into a plausible synthetic route, the rationale behind the chosen methodology, and the versatile

role of this compound as a key intermediate. This guide is intended for researchers, scientists,

and professionals in the field of drug development.

Introduction: The Indazole Scaffold in Medicinal
Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a

pyrazole ring, is a well-recognized "privileged scaffold" in medicinal chemistry.[1] Its structural

resemblance to purine bases allows it to interact with a wide array of biological targets,

particularly protein kinases.[2] The introduction of substituents onto the indazole core allows for

the fine-tuning of its physicochemical properties and biological activity.
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5-Bromo-3,7-dimethyl-1H-indazole is a trifunctionalized indazole derivative. The bromine

atom at the 5-position serves as a versatile synthetic handle, primarily for metal-catalyzed

cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] The

methyl groups at the 3 and 7-positions contribute to the molecule's lipophilicity and can

influence its binding affinity and metabolic stability. This strategic combination of substituents

makes it a valuable intermediate in the synthesis of complex molecules with potential

therapeutic applications.[4]

Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-3,7-dimethyl-1H-indazole is

presented in the table below.

Property Value

CAS Number 1031417-71-6

Molecular Formula C₉H₉BrN₂

Molecular Weight 225.09 g/mol

Appearance Typically a solid

Purity Commercially available up to 97%

Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis for 5-Bromo-3,7-dimethyl-1H-indazole is not readily

available, a plausible and efficient route can be designed based on well-established indazole

synthesis methodologies, particularly the Jacobson indazole synthesis and related cyclization

strategies.[5] The following protocol is a proposed adaptation based on the synthesis of

structurally similar compounds.[6]

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for 5-Bromo-3,7-dimethyl-1H-indazole.

Step-by-Step Methodology:
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Step 1: Nitration of 2-Bromo-1,3-dimethylbenzene

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel,

and a thermometer, carefully add 2-Bromo-1,3-dimethylbenzene to a pre-cooled (0 °C)

mixture of concentrated sulfuric acid and nitric acid.

Reaction Execution: Maintain the temperature below 10 °C while stirring. After the addition is

complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-

4 hours.

Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable

organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water

and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to

obtain crude 2-Bromo-1,3-dimethyl-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

Reaction Setup: Dissolve the crude 2-Bromo-1,3-dimethyl-4-nitrobenzene in ethanol or

acetic acid. Add a reducing agent such as iron powder and a catalytic amount of hydrochloric

acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen

atmosphere.

Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete

(monitored by TLC).

Work-up: If using iron, filter the hot reaction mixture through celite to remove the iron salts

and wash with ethanol. If using catalytic hydrogenation, filter the catalyst. Neutralize the

filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an

organic solvent. Dry the organic layer and concentrate to yield 4-Bromo-2,6-dimethylaniline.

Step 3: Diazotization and Intramolecular Cyclization

Reaction Setup: Dissolve the 4-Bromo-2,6-dimethylaniline in a mixture of glacial acetic acid

and propionic acid. Cool the solution to 0-5 °C in an ice bath.

Reaction Execution: Slowly add a solution of sodium nitrite in water, keeping the temperature

below 5 °C. After the addition, allow the reaction to stir at this temperature for 30 minutes,
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then let it warm to room temperature and stir for an additional 1-2 hours. This in situ

formation of the diazonium salt is followed by spontaneous cyclization to form the indazole

ring.

Work-up: Pour the reaction mixture into water and neutralize with a base (e.g., sodium

hydroxide solution) to precipitate the product. Filter the solid, wash with water, and dry. The

crude 5-Bromo-3,7-dimethyl-1H-indazole can be further purified by recrystallization or

column chromatography.

Role in Drug Discovery and Medicinal Chemistry
5-Bromo-3,7-dimethyl-1H-indazole is a valuable building block for the synthesis of more

complex molecules, particularly in the development of kinase inhibitors. The indazole core can

act as a hinge-binding motif, while the substituents at the 3, 5, and 7 positions can be modified

to optimize potency, selectivity, and pharmacokinetic properties.[2]

Conceptual Application in Kinase Inhibitor Synthesis:

5-Bromo-3,7-dimethyl-1H-indazole

Palladium Catalyst
(e.g., Pd(PPh3)4)

Boronic Acid or Ester
(R-B(OH)2)

5-Aryl-3,7-dimethyl-1H-indazole
(Potential Kinase Inhibitor)

Suzuki Coupling

Click to download full resolution via product page

Caption: Suzuki coupling of 5-Bromo-3,7-dimethyl-1H-indazole for the synthesis of a potential

kinase inhibitor.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-

coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[3] This allows
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for the facile introduction of aryl, heteroaryl, or other functional groups at this position, enabling

the exploration of the structure-activity relationship (SAR) of potential drug candidates.

Safety and Handling
As with any chemical reagent, 5-Bromo-3,7-dimethyl-1H-indazole should be handled with

appropriate safety precautions in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse

immediately with plenty of water.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the

supplier.

Conclusion
5-Bromo-3,7-dimethyl-1H-indazole, with its CAS number 1031417-71-6, is a strategically

important heterocyclic compound in the field of medicinal chemistry. While specific, detailed

experimental procedures are not widely published, its synthesis can be reliably approached

through established chemical transformations. Its trifunctionalized nature provides a versatile

platform for the synthesis of novel compounds, particularly in the pursuit of new kinase

inhibitors and other therapeutic agents. This guide provides a foundational understanding for

researchers looking to utilize this valuable chemical building block in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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